molecular formula C21H21BrN4O3S3 B2763176 N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide CAS No. 392303-09-2

N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2763176
CAS No.: 392303-09-2
M. Wt: 553.51
InChI Key: LLMVALSIIHCZCG-UHFFFAOYSA-N
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Description

The compound N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide features a 1,3,4-thiadiazole core substituted at position 5 with a para-brominated benzylsulfanyl group and at position 2 with a benzamide moiety bearing a piperidine sulfonyl group at the para position. This structure combines electron-withdrawing (sulfonyl) and lipophilic (bromophenyl, piperidine) groups, which may enhance its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O3S3/c22-17-8-4-15(5-9-17)14-30-21-25-24-20(31-21)23-19(27)16-6-10-18(11-7-16)32(28,29)26-12-2-1-3-13-26/h4-11H,1-3,12-14H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMVALSIIHCZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to form 5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazole. The final step involves the reaction of this intermediate with 4-piperidin-1-ylsulfonylbenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The compound may also interact with cellular membranes, altering their permeability and affecting cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)benzamide
  • Key Differences :
    • Heterocycle : Oxadiazole (1,3,4-oxadiazole) instead of thiadiazole.
    • Substituents : Pyrrolidine sulfonyl (5-membered ring) vs. piperidine sulfonyl (6-membered ring).
  • Pyrrolidine’s smaller ring size may reduce steric hindrance compared to piperidine .
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide
  • Key Differences :
    • Substituent at Position 2 : Acetamide linked to piperidine vs. benzamide with piperidine sulfonyl.
  • Absence of sulfonyl diminishes electron-withdrawing effects, possibly affecting target engagement .

Substituent Modifications

N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
  • Key Differences :
    • Halogen : Chlorine (Cl) replaces bromine (Br) on the benzyl group.
    • Sulfonamide : Dimethylsulfamoyl vs. piperidine sulfonyl.
  • Implications: Chlorine’s lower atomic weight and electronegativity may reduce lipophilicity and halogen-bonding capacity.
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-morpholin-4-yl-5-(1-piperidylsulfonyl)benzamide
  • Key Differences :
    • Position 5 Substituent : Ethylsulfanyl (small alkyl) vs. bromophenyl benzylsulfanyl.
    • Benzamide Substitutions : Dual sulfonyl groups (morpholine and piperidine).
  • Implications :
    • Ethylsulfanyl enhances solubility but reduces aromatic interactions.
    • Dual sulfonyl groups may increase steric bulk and electron-withdrawing effects .

Spectral and Structural Data

  • IR Spectroscopy :
    • Expected C=O stretch (~1680 cm⁻¹) from benzamide and S=O stretches (~1250 cm⁻¹) from sulfonyl .
  • NMR :
    • Piperidine protons (δ 1.4–2.8 ppm), bromophenyl aromatic protons (δ 7.3–7.6 ppm).
  • Crystallography :
    • Analogous compounds () form hydrogen-bonded dimers; the target compound may adopt similar packing with additional S···O interactions.

Comparative Data Table

Compound Name Heterocycle Core Position 5 Substituent Position 2 Substituent Notable Properties
Target Compound 1,3,4-Thiadiazole 4-Bromobenzylsulfanyl 4-(Piperidine-1-sulfonyl)benzamide High lipophilicity, potential CNS activity
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)benzamide 1,3,4-Oxadiazole 4-Bromophenyl 4-(Pyrrolidine-1-sulfonyl)benzamide Enhanced electronegativity
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide 1,3,4-Thiadiazole Benzylsulfanyl 2-(Piperidin-1-yl)acetamide Anticonvulsant activity
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole 4-Chlorobenzylsulfanyl 4-(Dimethylsulfamoyl)benzamide Improved solubility

Biological Activity

N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound characterized by its diverse functional groups, including a thiadiazole ring, a bromophenyl group, and a sulfonamide moiety. This structural complexity suggests significant potential for various biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Overview

The compound's structure can be broken down into key components:

  • Thiadiazole Ring : Known for its presence in many pharmacologically active compounds.
  • Bromophenyl Group : Influences the compound's pharmacokinetics and biological interactions.
  • Piperidine and Sulfonamide Moieties : Associated with various therapeutic effects, including antibacterial and enzyme inhibition.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit notable antibacterial properties. For example:

  • Compounds containing the thiadiazole ring have been reported to show activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • The sulfonamide group is recognized for its antibacterial action due to its ability to inhibit bacterial folic acid synthesis.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity Level
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazoleE. coliModerate
2-benzyl-sulfanyl-5-chloro-acetamido-1,3,4-thiadiazoleStaphylococcus aureusStrong
5-(ethylsulfanyl)-1,3,4-thiadiazole derivativesPseudomonas aeruginosaWeak

Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes associated with various diseases:

  • Acetylcholinesterase (AChE) : Compounds with similar piperidine structures have demonstrated significant AChE inhibition, which is crucial for treating neurodegenerative disorders .
  • Urease : The compound's derivatives have been evaluated for urease inhibition with promising results. For instance, certain derivatives exhibited IC50 values as low as 2.14 µM .

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 Value (µM)
Compound AAChE1.13
Compound BUrease2.14
Compound CAChE6.28

Anticancer Activity

The structural components of this compound suggest potential anticancer properties:

  • Similar thiadiazole-containing compounds have been reported to exhibit cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis or cell cycle arrest.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Thiadiazole Derivatives : This study synthesized a range of thiadiazole derivatives and assessed their antibacterial and enzyme inhibition activities. Results demonstrated that modifications in the thiadiazole structure significantly impacted biological efficacy .
  • Piperidine-Based Compounds : Research focusing on piperidine derivatives indicated their effectiveness in treating conditions such as diabetes and neurodegenerative diseases due to their AChE inhibitory properties .

Q & A

Synthesis and Structural Characterization

Basic Question: Q. 1.1 What are the key steps in synthesizing N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide? The synthesis involves multi-step organic reactions:

Thiadiazole core formation : Cyclization of thiosemicarbazide derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

Sulfanyl group introduction : Reaction of the thiadiazole intermediate with 4-bromobenzyl mercaptan in the presence of a base (e.g., K₂CO₃) .

Benzamide coupling : Activation of 4-(piperidine-1-sulfonyl)benzoic acid using coupling agents (e.g., HATU or EDCl) and subsequent reaction with the thiadiazole amine .

Purification : Column chromatography or recrystallization to achieve >95% purity .

Advanced Question: Q. 1.2 How can reaction conditions be optimized to improve yield and regioselectivity during sulfanyl group attachment?

  • Temperature : Maintain 0–5°C during mercaptan addition to minimize side reactions (e.g., disulfide formation) .
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiol group .
  • Base selection : Use weak bases (e.g., Et₃N) to avoid deprotonation of sensitive functional groups .
  • Monitoring : Real-time TLC or HPLC-MS to track reaction progress and adjust stoichiometry .

Analytical Characterization

Basic Question: Q. 2.1 Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm for bromophenyl and benzamide), piperidine protons (δ 1.5–3.0 ppm) .
    • ¹³C NMR : Carbonyl signals (δ ~165 ppm for benzamide), sulfonyl group (δ ~55 ppm) .
  • HRMS : Molecular ion peak matching calculated mass (e.g., [M+H]⁺ at m/z 537.98) .
  • FTIR : Stretching vibrations for C=O (~1680 cm⁻¹), S=O (~1350 cm⁻¹), and C-Br (~600 cm⁻¹) .

Advanced Question: Q. 2.2 How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen-bonding networks?

  • Single-crystal X-ray diffraction provides:
    • Bond angles/lengths : Confirms thiadiazole ring planarity and sulfonyl group geometry .
    • Intermolecular interactions : Hydrogen bonds between benzamide carbonyl and piperidine NH stabilize the crystal lattice .
    • Packing diagrams : Reveal π-π stacking of aromatic rings, influencing solubility .

Biological Activity and Mechanism

Basic Question: Q. 3.1 What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., SphK1) or acetylcholinesterase (AChE) .

Advanced Question: Q. 3.2 How can molecular docking predict interactions between this compound and biological targets?

  • Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .
  • Docking software : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding .
  • Key interactions :
    • Sulfonyl oxygen hydrogen bonds with Arg/Lys residues.
    • Bromophenyl group occupying hydrophobic pockets .

Structure-Activity Relationship (SAR) Studies

Advanced Question: Q. 4.1 How do substituents on the thiadiazole and benzamide moieties influence bioactivity?

Substituent Effect on Activity Reference
4-Bromophenyl Enhances lipophilicity and membrane penetration .
Piperidine sulfonyl Improves solubility and kinase selectivity .
Thiadiazole sulfur Critical for H-bonding with enzymatic active sites .

Stability and Reactivity

Advanced Question: Q. 5.1 What strategies mitigate hydrolysis of the sulfonamide group under physiological conditions?

  • pH optimization : Buffered solutions (pH 6.5–7.5) reduce nucleophilic attack on the sulfonamide .
  • Prodrug design : Mask the sulfonamide as a tert-butyl carbamate, cleaved enzymatically in vivo .
  • Excipients : Cyclodextrin encapsulation enhances stability in aqueous media .

Data Contradictions and Reproducibility

Advanced Question: Q. 6.1 How can discrepancies in reported IC₅₀ values for similar compounds be resolved?

  • Standardize assays : Use identical cell lines (e.g., HepG2) and incubation times (48–72 hrs) .
  • Control variables : Account for batch-to-batch purity differences (>98% by HPLC) .
  • Meta-analysis : Compare data across studies using tools like RevMan to identify outliers .

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